molecular formula C11H20N2O5 B558809 AC-Dab(boc)-OH CAS No. 201351-32-8

AC-Dab(boc)-OH

Cat. No.: B558809
CAS No.: 201351-32-8
M. Wt: 260.29 g/mol
InChI Key: ZXOMLJGTABQBQW-QMMMGPOBSA-N
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Description

AC-Dab(boc)-OH, also known as N-α-(tert-Butoxycarbonyl)-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The tert-butoxycarbonyl (Boc) group is a protecting group that can be easily removed under acidic conditions, making it a valuable tool in organic synthesis.

Scientific Research Applications

AC-Dab(boc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.

    Drug Development: Employed in the design and synthesis of peptide-based drugs.

    Bioconjugation: Utilized in the modification of biomolecules for various applications, including imaging and diagnostics.

    Material Science: Incorporated into the design of novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Dab(boc)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid with the tert-butoxycarbonyl group. This can be achieved through the reaction of 2,4-diaminobutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

AC-Dab(boc)-OH undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

    Substitution Reactions: The amino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of coupling additives like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Deprotection: 2,4-diaminobutyric acid.

    Coupling: Peptides or peptide derivatives.

    Substitution: Substituted derivatives of 2,4-diaminobutyric acid.

Mechanism of Action

The mechanism of action of AC-Dab(boc)-OH primarily involves its role as a protected amino acid derivative. The Boc group protects the amino groups during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further chemical transformations, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

AC-Dab(boc)-OH can be compared with other protected amino acid derivatives, such as:

    N-α-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH): Similar in structure but with an additional methylene group in the side chain.

    N-α-(tert-Butoxycarbonyl)-L-ornithine (Boc-Orn-OH): Similar but with one less methylene group in the side chain.

    N-α-(tert-Butoxycarbonyl)-L-arginine (Boc-Arg-OH): Contains a guanidino group instead of an amino group.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and properties compared to other protected amino acids. Its shorter side chain and the presence of two amino groups make it particularly useful in certain synthetic applications.

Properties

IUPAC Name

(2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-7(14)13-8(9(15)16)5-6-12-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOMLJGTABQBQW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427140
Record name Nalpha-Ac-Ngamma-Boc-L-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201351-32-8
Record name Nalpha-Ac-Ngamma-Boc-L-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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